molecular formula C11H10N2O3 B1449774 Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1016681-63-2

Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B1449774
M. Wt: 218.21 g/mol
InChI Key: XZFQNRLWZDAFIR-UHFFFAOYSA-N
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Patent
US08765773B2

Procedure details

To a solution of dimethyl 2-aminoterephthalate (0.50 g, 2.4 mmol) in 4.0 M hydrochloric acid in 1,4-dioxane (4.8 mL) was added acetonitrile (1.0 mL, 19.0 mmol). The reaction mixture was heated to 50° C. and stirred for 3 h. The mixture was then cooled to rt, concentrated and the residue was twice co-evaporated with toluene. Ether was added and the mixture was extracted with water (2×). The combined aqueous phases were then concentrated to afford methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (0.52 g, quant). LC-MS: (FA) ES+ 219.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([C:12]([O:14][CH3:15])=[O:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[C:16](#[N:18])[CH3:17]>Cl.O1CCOCC1>[CH3:17][C:16]1[NH:18][C:4](=[O:6])[C:3]2[C:2](=[CH:11][C:10]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:8]=2)[N:1]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C(=O)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
4.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ether was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water (2×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined aqueous phases were then concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C(N1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.